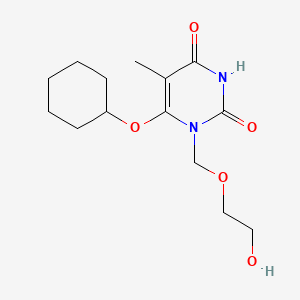

2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl-

Beschreibung

The compound "2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl-" is a pyrimidinedione derivative characterized by three key substituents:

- Position 1: A (2-hydroxyethoxy)methyl group (-CH₂-O-CH₂CH₂OH), which enhances hydrophilicity due to the hydroxyl moiety.

- Position 5: A methyl group (-CH₃), contributing steric bulk and stability.

- Position 6: A cyclohexyloxy group (-O-C₆H₁₁), a bulky, lipophilic substituent that may influence binding interactions in biological systems.

The compound shares a pyrimidinedione core (C₄H₄N₂O₂) common to uracil derivatives, with modifications tailored to optimize solubility and target affinity.

Eigenschaften

CAS-Nummer |

131194-01-9 |

|---|---|

Molekularformel |

C14H22N2O5 |

Molekulargewicht |

298.33 g/mol |

IUPAC-Name |

6-cyclohexyloxy-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C14H22N2O5/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h11,17H,2-9H2,1H3,(H,15,18,19) |

InChI-Schlüssel |

XAYVVJOKXOCCKM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N(C(=O)NC1=O)COCCO)OC2CCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl- typically involves multiple steps. The process begins with the preparation of the pyrimidinedione core, followed by the introduction of the cyclohexyloxy group and the hydroxyethoxy methyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrimidinedione derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a detailed comparison of the target compound with structurally related analogs:

Substituent Analysis

Tables for Comparative Analysis

Table 1: Substituent Impact on Key Properties

Biologische Aktivität

The compound 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl- (CAS Number: 131194-01-9) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This article aims to synthesize existing literature regarding its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 298.34 g/mol. The structure consists of a pyrimidinedione core with cyclohexyloxy and hydroxyethoxy substituents which are critical for its biological activity.

Research indicates that this compound functions primarily as an antiviral agent , particularly against HIV-1 . Its mechanism involves dual inhibition of the reverse transcriptase (RT) enzyme, specifically targeting both the polymerase (pol) and RNase H activities. This dual action is significant as it enhances the compound's efficacy in preventing viral replication.

Key Findings:

- Antiviral Activity : Studies have shown that analogues of this compound exhibit potent antiviral activity in the low nanomolar to submicromolar range without cytotoxic effects at concentrations up to 100 μM .

- Structure-Activity Relationship (SAR) : Modifications in the chemical structure, such as the introduction of cyclohexyl groups at specific positions, have been linked to increased antiviral potency .

Efficacy in Case Studies

Several studies have evaluated the biological activity of this compound through various assays:

- Antiviral Assays : In one study, compounds structurally related to the pyrimidinedione demonstrated EC50 values ranging from 26 nM to 59 nM against HIV-1 strains. Notably, compound 4a exhibited an EC50 of 26 nM, comparable to known non-nucleoside reverse transcriptase inhibitors (NNRTIs) like compound 14 , which had an EC50 of 11 nM .

- Cytotoxicity Assessment : The same studies reported minimal cytotoxicity across tested concentrations, indicating a favorable therapeutic profile for these compounds in cell cultures .

- Biochemical Assays : Biochemical evaluations revealed that the most active analogues also showed high potency against RT pol with IC50 values similar to established NNRTIs .

Data Table: Biological Activity Overview

| Compound | Target Virus | EC50 (nM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| 4a | HIV-1 | 26 | >100 | >3.85 |

| 4c | HIV-1 | 59 | >100 | >1.69 |

| Control | NNRTI | 11 | 58 | <5.27 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.